4-[(Z)-amino(hydroxyimino)methyl]benzoic acid
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Overview
Description
4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid is an organic compound with the molecular formula C8H8N2O3. It is a derivative of benzoic acid, characterized by the presence of an amino group and a hydroxyimino group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Formylation: The benzoic acid undergoes formylation to introduce a formyl group (-CHO) at the para position of the benzene ring.
Oximation: The formylated benzoic acid is then treated with hydroxylamine to form the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-[(Z)-Amino(hydroxyimino)methyl]benzoate: A methyl ester derivative with similar chemical properties.
4-[(Z)-Amino(hydroxyimino)methyl]benzamide: An amide derivative with potential biological activity.
4-[(Z)-Amino(hydroxyimino)methyl]benzyl alcohol: An alcohol derivative used in organic synthesis.
Uniqueness
4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGPIDERPILTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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